molecular formula C12H17NO2 B4018265 N-(2-methoxy-5-methylphenyl)butanamide

N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B4018265
M. Wt: 207.27 g/mol
InChI Key: NCTZFNKJAGEUEI-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)butanamide is an aromatic amide derivative characterized by a methoxy group at the ortho position and a methyl group at the para position on the phenyl ring, coupled with a butanamide side chain. These analogs are synthesized via methods such as iodination and N-arylation using iron/copper catalysis , or carbamate formation via reactions with isocyanates .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-5-12(14)13-10-8-9(2)6-7-11(10)15-3/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTZFNKJAGEUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)butanamide typically involves the reaction of 2-methoxy-5-methylphenylamine with butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methoxy-5-methylphenylamine+butanoyl chlorideThis compound+HCl\text{2-methoxy-5-methylphenylamine} + \text{butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methoxy-5-methylphenylamine+butanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)butanamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)butylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds like N-(2-methoxy-5-methylphenyl)-4′-methylbenzenesulfonamide (3n) and N-(2-methoxy-5-methylphenyl)-4′-chlorobenzenesulfonamide (3o) share the same aromatic backbone but replace the butanamide group with sulfonamide moieties. Key differences include:

  • Synthesis : Sulfonamides are synthesized using p-toluenesulfonamide or p-chlorobenzenesulfonamide under iron/copper-catalyzed conditions .
  • Physical Properties : Sulfonamide derivatives (e.g., 3n) exhibit higher melting points (68–70°C) compared to liquid butanamide analogs, likely due to stronger intermolecular hydrogen bonding .
  • Biological Activity : Sulfonamides are often explored as enzyme inhibitors or antimicrobial agents, whereas butanamides may exhibit distinct target affinities due to differences in hydrogen-bonding capacity and steric bulk.
Table 1: Comparison of Sulfonamide Derivatives
Compound Substituent Melting Point/State Key Functional Groups Reference
N-(2-methoxy-5-methylphenyl)butanamide Butanamide Not reported Amide, Methoxy, Methyl -
3n 4′-Methylbenzenesulfonamide 68–70°C (solid) Sulfonamide, Methoxy, Methyl
3o 4′-Chlorobenzenesulfonamide Yellow oil Sulfonamide, Chlorine

Carbamate Derivatives

The carbamate derivatives anti-7 and syn-7 (propellane-based) incorporate the N-(2-methoxy-5-methylphenyl) group but replace the amide with a carbamate linkage. These compounds demonstrate:

  • Synthesis : Formed via reaction with 2-methoxy-5-methylphenyl isocyanate and hydroxyketones, catalyzed by Bu2Sn(OAc)2 .
  • Physical State : Carbamates like anti-7 are solids (mp 143–144°C), contrasting with liquid butanamides, due to increased crystallinity from the carbamate group .

Thiazole-Containing Butanamides

The compound N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide (CAS 457941-69-4) shares the butanamide group but incorporates a thiazole ring. Differences include:

  • Structure : The thiazole ring introduces aromatic heterocyclic character, enhancing π-π stacking interactions in biological systems.
  • Applications : Such derivatives are often explored as kinase inhibitors or antimicrobial agents, leveraging the thiazole’s electronic properties .

Hydroxy-Substituted Analogs

  • Reactivity: The phenolic -OH group may participate in redox reactions or serve as a site for further functionalization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxy-5-methylphenyl)butanamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via amide bond formation between 2-methoxy-5-methylaniline and butanoyl chloride. Key steps include:

  • Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides).
  • Coupling under inert conditions (e.g., nitrogen atmosphere) at 0–25°C to minimize side reactions .
  • Purification via column chromatography or recrystallization.
    • Optimization : Adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine), solvent polarity (e.g., dichloromethane vs. THF), and reaction time (4–12 hrs) can improve yields (typically 60–85%) .

Q. What analytical techniques are critical for characterizing and verifying the purity of this compound?

  • Characterization :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and amide bond formation.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
    • Impurity Profiling : Use of reference standards (e.g., EP impurities A, B, C) to identify byproducts like unreacted aniline or hydrolyzed intermediates .

Q. How does the methoxy-methyl substitution pattern influence the compound’s physicochemical properties?

  • Lipophilicity : The 2-methoxy-5-methylphenyl group increases logP (predicted ~3.2), enhancing membrane permeability.
  • Solubility : Limited aqueous solubility (0.1–0.5 mg/mL in PBS), necessitating DMSO or cyclodextrin-based formulations for in vitro studies .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across structural analogs?

  • Comparative Analysis : Compare this compound with analogs (e.g., 2-chloro or 2-fluoro derivatives) using standardized assays (e.g., IC50_{50} in enzyme inhibition).
  • Data Normalization : Control for variables like cell line viability assays (MTT vs. ATP-luciferase) and solvent effects (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Use PubChem BioAssay data to identify trends in substituent effects (e.g., methoxy groups enhance selectivity for CNS targets) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the butanamide chain in target binding?

  • Chain Modification : Synthesize derivatives with truncated (propanamide) or extended (pentanamide) chains.
  • Biological Evaluation : Test against primary targets (e.g., kinases, GPCRs) using radioligand binding or fluorescence polarization assays.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic binding pockets .

Q. What experimental approaches are effective for elucidating the metabolic stability of this compound?

  • In Vitro Assays :

  • Microsomal Incubation : Liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
    • Metabolite Identification : High-resolution LC-QTOF-MS to detect oxidative (e.g., O-demethylation) or hydrolytic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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